![molecular formula C5H6Cl3NO B14691254 N-[(1E)-2,2,2-Trichloroethylidene]propanamide CAS No. 28792-82-7](/img/structure/B14691254.png)
N-[(1E)-2,2,2-Trichloroethylidene]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(1E)-2,2,2-Trichloroethylidene]propanamide can be synthesized through the reaction of propanamide with trichloroethylene under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Propanamide} + \text{Trichloroethylene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1E)-2,2,2-Trichloroethylidene]propanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanoic acid and trichloroethanol.
Reduction: Reduction reactions can convert the trichloroethylidene group to a less chlorinated derivative.
Substitution: The chlorine atoms in the trichloroethylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Propanoic acid and trichloroethanol.
Reduction: Derivatives with fewer chlorine atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(1E)-2,2,2-Trichloroethylidene]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroethylidene group into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(1E)-2,2,2-Trichloroethylidene]propanamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroethylidene group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: The parent compound without the trichloroethylidene group.
N-(2,2,2-Trichloroethyl)propanamide: A similar compound with a different substitution pattern.
N-(2,2-Dichloroethylidene)propanamide: A compound with fewer chlorine atoms.
Uniqueness
N-[(1E)-2,2,2-Trichloroethylidene]propanamide is unique due to the presence of the trichloroethylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the trichloroethylidene group is required.
Propiedades
Número CAS |
28792-82-7 |
|---|---|
Fórmula molecular |
C5H6Cl3NO |
Peso molecular |
202.46 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloroethylidene)propanamide |
InChI |
InChI=1S/C5H6Cl3NO/c1-2-4(10)9-3-5(6,7)8/h3H,2H2,1H3 |
Clave InChI |
VGJBVBUWMOIVDS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N=CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
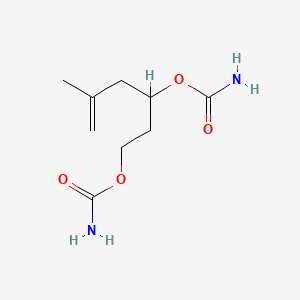

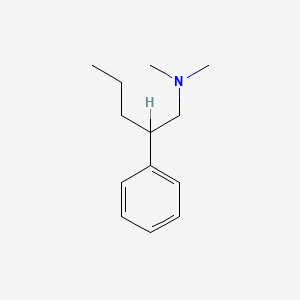

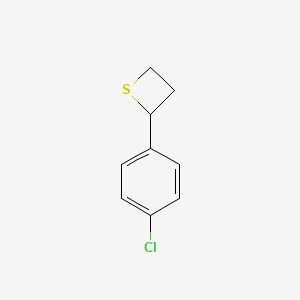
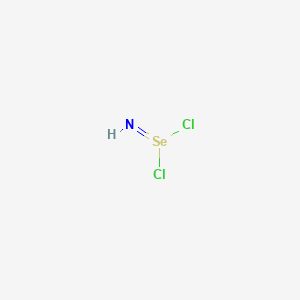
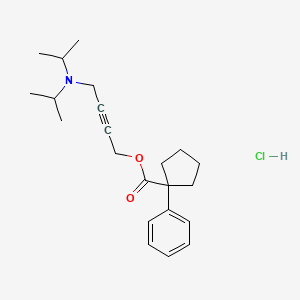


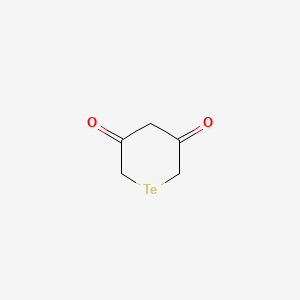
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)


